molecular formula C15H17N3O2 B2633100 2-((4-methylpyrimidin-2-yl)oxy)-N-phenethylacetamide CAS No. 1251561-67-7

2-((4-methylpyrimidin-2-yl)oxy)-N-phenethylacetamide

Cat. No.: B2633100
CAS No.: 1251561-67-7
M. Wt: 271.32
InChI Key: ZSEDMANNWVVALX-UHFFFAOYSA-N
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Description

“2-((4-methylpyrimidin-2-yl)oxy)-N-phenethylacetamide” is a compound that contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains an acetamide group (a carboxamide functional group derived from acetic acid) and a phenethyl group (a seven-carbon chain consisting of a phenyl group attached to an ethyl group).


Chemical Reactions Analysis

Pyrimidine derivatives are known to participate in a wide range of chemical reactions, often serving as versatile intermediates in the synthesis of complex organic molecules . The specific reactions that “this compound” might undergo would depend on the reaction conditions and the other reactants present.


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and stability. These properties are typically determined experimentally. As such, without specific experimental data for “this compound”, it’s challenging to provide an analysis of its physical and chemical properties .

Scientific Research Applications

Synthesis and Process Research

4,6-Dichloro-2-methylpyrimidine is a crucial intermediate in the synthesis of anticancer drugs like dasatinib. The synthesis process from acetamidine hydrochloride and dimethyl malonate involves cyclization and chlorination with phosphorus oxychloride. Optimal synthesis conditions were identified, leading to significant yields in both steps of the synthesis process (Guo Lei-ming, 2012).

Novel Inhibitors and Labeling

A novel five-lipoxygenase activity protein (FLAP) inhibitor, 2-[4-(3-{(1R)-1-[4-(2-Aminopyrimidin-5-yl)phenyl]-1-cyclopropylethyl}-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl]-N,N-dimethylacetamide, showed excellent pharmacokinetic properties. Its synthesis involved key chiral intermediates and included labeling with carbon-14 and deuterium (B. Latli et al., 2015).

Process Chemistry in Pharmaceutical and Explosive Industries

4,6-Dihydroxy-2-methylpyrimidine, an important precursor, finds applications in high explosives and medicinal products. The synthesis involves condensation of acetamidinium chloride and diethyl malonate. This study focuses on understanding process variables and developing an economical process for production (R. Patil et al., 2008).

Oxidation Reactivity

The study of 2-(pyridin-2-yl)-N,N-diphenylacetamides, including 2-(6-methylpyrimidin-2-yl)-N,N-diphenyl-acetamide, showed varying oxidation products depending on the oxidant and conditions. Spectroscopic methods and X-ray crystallography were used for characterizing these products, which is crucial for understanding their reactivity and potential applications (Sylvie L. Pailloux et al., 2007).

Anti-Pneumocystis Activity

Synthesis of various pyrimidine derivatives, including 2,4-bis-(4-amidinophenyl)-6-methylpyrimidine and its analogs, was reported. These compounds showed strong binding to the minor groove of DNA and demonstrated activity against Pneumocystis carinii pneumonia in a rat model, indicating their potential in treating this condition (D. Boykin et al., 1998).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems, which is typically determined through biological testing and experimentation. Without specific studies on this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound are typically determined through laboratory testing and are often summarized in a material safety data sheet (MSDS). Without an MSDS or similar resource for “2-((4-methylpyrimidin-2-yl)oxy)-N-phenethylacetamide”, it’s difficult to provide specific safety and hazard information .

Future Directions

The future directions for research on this compound would likely depend on its biological activity. If it shows promising activity in preliminary tests, it could be further optimized and studied in more detail. Additionally, it could serve as a starting point for the synthesis of a variety of new compounds .

Properties

IUPAC Name

2-(4-methylpyrimidin-2-yl)oxy-N-(2-phenylethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-12-7-9-17-15(18-12)20-11-14(19)16-10-8-13-5-3-2-4-6-13/h2-7,9H,8,10-11H2,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSEDMANNWVVALX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)OCC(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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